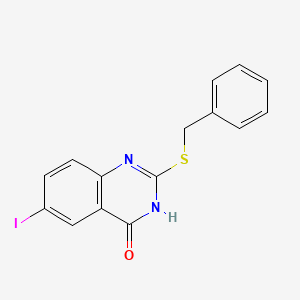![molecular formula C22H17IN2O2 B6076143 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide, also known as compound 13, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 456.2 g/mol.
作用機序
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of cancer, inflammatory diseases, and neurodegenerative diseases. The this compound has been shown to inhibit the activity of various enzymes and proteins that are involved in these signaling pathways, such as NF-κB, COX-2, and β-amyloid.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. The this compound has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models of inflammatory diseases. In addition, the this compound has been shown to reduce the levels of β-amyloid and tau proteins in animal models of Alzheimer's disease. Furthermore, the this compound has been shown to reduce the levels of various cancer biomarkers in animal models of cancer.
実験室実験の利点と制限
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has several advantages for lab experiments. The this compound is stable and can be easily synthesized in high yield and high purity. In addition, the this compound has low toxicity, which makes it suitable for in vivo studies. However, the this compound has some limitations for lab experiments. The this compound is not water-soluble, which makes it difficult to administer to animals. Furthermore, the this compound has poor bioavailability, which limits its therapeutic potential.
将来の方向性
There are several future directions for the study of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. One direction is to optimize the synthesis method to improve the bioavailability of the this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the this compound in animal models. Furthermore, the this compound can be studied in combination with other drugs to enhance its therapeutic potential. Finally, the this compound can be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. The this compound has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The this compound has a well-defined synthesis method and has several advantages for lab experiments. However, the this compound has some limitations for lab experiments, and further studies are needed to optimize its therapeutic potential.
合成法
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)aniline in the presence of a palladium catalyst. The resulting this compound is then reacted with N-phenylisocyanate to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the this compound.
科学的研究の応用
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. The this compound has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, the this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVVWMGPKMLSKP-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)
![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6076149.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)